2-{4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in B-cell receptor signaling and is a promising target for the treatment of various B-cell malignancies.
Mecanismo De Acción
2-{4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol irreversibly binds to BTK, inhibiting its activity and downstream signaling pathways. BTK is a crucial enzyme involved in B-cell receptor signaling, and its inhibition leads to apoptosis of cancerous B-cells. 2-{4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol has also been shown to inhibit other kinases, including interleukin-2-inducible T-cell kinase (ITK) and Tec kinase, which are involved in T-cell signaling.
Biochemical and Physiological Effects:
2-{4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to inhibit BTK activity and downstream signaling pathways, leading to apoptosis of cancerous B-cells. 2-{4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol has also been shown to have an immunomodulatory effect, enhancing the function of T-cells and natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-{4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol is its specificity for BTK, which reduces the risk of off-target effects. 2-{4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol has also shown good bioavailability and pharmacokinetic properties in preclinical studies. However, the limitations of 2-{4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol include its irreversible binding to BTK, which may lead to long-term effects on B-cell signaling pathways. Additionally, the long-term safety and efficacy of 2-{4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol in humans are still being evaluated.
Direcciones Futuras
There are several future directions for the research and development of 2-{4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol. One direction is the evaluation of 2-{4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol in clinical trials for the treatment of B-cell malignancies. Another direction is the investigation of the immunomodulatory effects of 2-{4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol and its potential use in combination with other immunotherapies. Additionally, the development of more selective and reversible BTK inhibitors may reduce the long-term effects on B-cell signaling pathways.
Métodos De Síntesis
The synthesis of 2-{4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol involves a multi-step process starting from commercially available starting materials. The synthesis begins with the reaction of 4-ethoxy-3-formylbenzaldehyde with isopropylamine to form 4-ethoxy-3-(isopropylamino)benzaldehyde. This intermediate is then reacted with 1-(2-hydroxyethyl)piperazine to form 2-{4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
2-{4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol has shown promising results in preclinical studies as a BTK inhibitor for the treatment of B-cell malignancies. It has been studied in various types of cancer, including chronic lymphocytic leukemia, mantle cell lymphoma, diffuse large B-cell lymphoma, and Waldenström macroglobulinemia. 2-{4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol has been shown to inhibit BTK activity and downstream signaling pathways, leading to apoptosis of cancerous B-cells.
Propiedades
IUPAC Name |
2-[4-[[4-ethoxy-3-(hydroxymethyl)phenyl]methyl]-1-propan-2-ylpiperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O3/c1-4-24-19-6-5-16(11-17(19)14-23)12-20-8-9-21(15(2)3)18(13-20)7-10-22/h5-6,11,15,18,22-23H,4,7-10,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISPRYGYLBECAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2CCN(C(C2)CCO)C(C)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.